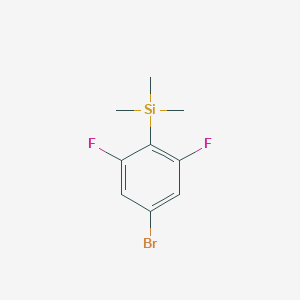
(4-Bromo-2,6-difluorophenyl)trimethylsilane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 13 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Bromo-2,6-difluorophenyl)trimethylsilane” are not fully detailed in the search results. It has a molecular weight of 265.17 g/mol.Applications De Recherche Scientifique
Buttressing Effects on Proton Mobility : Research demonstrates that compounds similar to (4-Bromo-2,6-difluorophenyl)trimethylsilane, like (2,6-difluorophenyl)trimethylsilane, undergo metalation influenced by steric pressure from fluorine atoms and the trialkylsilyl group. This affects proton mobility in aromatic compounds, important in understanding reaction mechanisms and designing new reactions (Heiss, Leroux, & Schlosser, 2005).
Interference in Deprotonation of Fluoroarenes : The presence of a bulky trimethylsilane group, as in (4-Bromo-2,6-difluorophenyl)trimethylsilane, can impede the deprotonation process in fluoroarenes and chloroarenes. This reveals the steric hindrance effects of the trimethylsilane group and provides insights for synthesizing more complex molecules (Heiss, Marzi, Mongin, & Schlosser, 2007).
Electrophilic Ipso Substitution : The compound and its variants are used in bromodesilylation reactions to produce bromodifluorobenzenes. This illustrates its utility in electrophilic substitutions, crucial for constructing complex molecular architectures (Coe, Stuart, & Moody, 1998).
Organosilicon Building Blocks for Synthesis : Derivatives of (4-Bromo-2,6-difluorophenyl)trimethylsilane serve as building blocks in synthesis, representing versatile compounds with functional groups that can be cleaved under mild conditions. They are essential for developing new materials and chemicals (Geyer et al., 2015).
Dielectric Film Deposition : In material science, similar compounds like trimethylsilane are used to deposit dielectric thin films in standard PECVD systems. This has implications for developing advanced electronic devices and circuits (Loboda, 1999).
Nucleophilic Difluoromethylation : Compounds like (bromodifluoromethyl)trimethylsilane are used in nucleophilic difluoromethylation of ketones and nitroalkenes, showcasing the potential of similar compounds in complex chemical synthesis (Trifonov et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(4-bromo-2,6-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLAJTVMTCLPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2,6-difluorophenyl)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



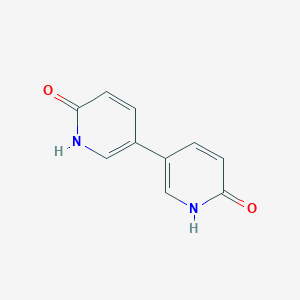

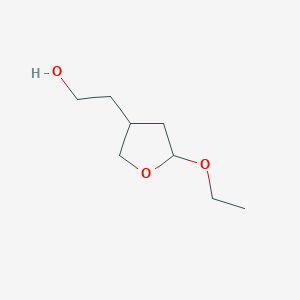
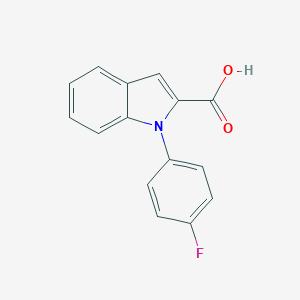
![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)
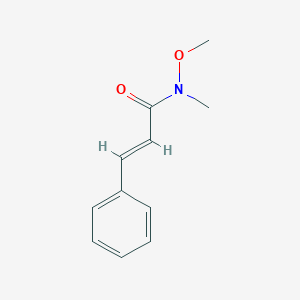
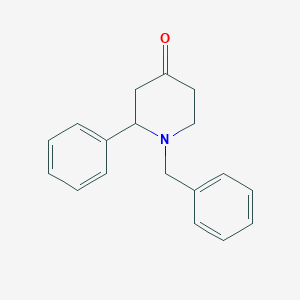
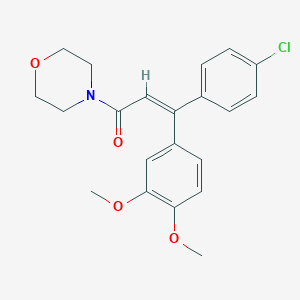
![1-Chloro-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B180243.png)
![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)
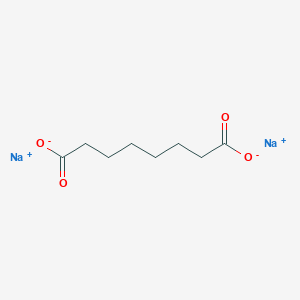

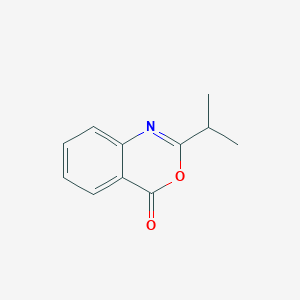
![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)